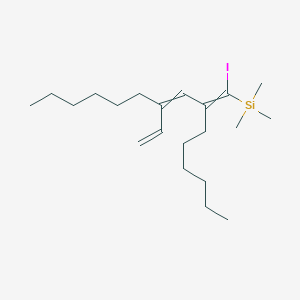![molecular formula C6H9N3OS B14214078 N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide CAS No. 828920-49-6](/img/structure/B14214078.png)
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylamino group at the 5-position of the thiazole ring and an acetamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-bromoacetylthiazole with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazole derivatives.
科学的研究の応用
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.
類似化合物との比較
Similar Compounds
β-N-Methylamino-L-alanine (BMAA): A neurotoxic amino acid produced by cyanobacteria.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Uniqueness
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a methylamino group and an acetamide group on the thiazole ring. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
828920-49-6 |
|---|---|
分子式 |
C6H9N3OS |
分子量 |
171.22 g/mol |
IUPAC名 |
N-[5-(methylamino)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-4(10)9-6-8-3-5(7-2)11-6/h3,7H,1-2H3,(H,8,9,10) |
InChIキー |
DISLABBNOIVUBX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC=C(S1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)




![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)


